3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
Overview
Description
3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a dihydroisoquinoline moiety attached to a propan-1-amine chain. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the dihydroisoquinoline ring system. The subsequent reduction of the imine intermediate yields the desired compound.
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Pictet-Spengler Reaction
Reactants: β-phenylethylamine derivative, aldehyde or ketone
Catalyst: Acid (e.g., hydrochloric acid, sulfuric acid)
Conditions: Room temperature to reflux, depending on the specific reactants
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Reduction
Reactants: Imine intermediate
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Conditions: Typically performed at low temperatures to avoid over-reduction
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic hydrogenation are potential methods to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Typically performed in acidic or basic media
Products: Oxidized derivatives, such as ketones or carboxylic acids
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Reduction
Conditions: Typically performed at low temperatures
Products: Reduced derivatives, such as secondary amines or alcohols
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Substitution
Reagents: Nucleophiles (e.g., halides, amines)
Conditions: Varies depending on the nucleophile and substrate
Products: Substituted derivatives, such as halogenated or alkylated compounds
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Halogenated compounds, alkylated compounds
Scientific Research Applications
3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine has several scientific research applications, including:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules
- Employed in the study of reaction mechanisms and synthetic methodologies
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Biology
- Investigated for its potential biological activities, such as enzyme inhibition or receptor binding
- Used in the development of bioactive compounds for pharmaceutical research
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Medicine
- Explored for its potential therapeutic applications, including as a precursor to drug candidates
- Studied for its effects on various biological pathways and targets
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Industry
- Utilized in the production of specialty chemicals and intermediates
- Applied in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine depends on its specific application and target. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The compound’s structure allows it to participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine
- 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-amine
- 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-2-amine
Uniqueness
3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWGXKVQFUBMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427960 | |
Record name | 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5596-87-2 | |
Record name | 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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